N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Kinase Inhibitor Design Physicochemical Property Differentiation Scaffold Optimization

N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide (CAS 1021122-61-1) is a synthetic small-molecule kinase inhibitor scaffold belonging to the pyrazolo[3,4-d]pyrimidine class. It features a morpholine substituent at the 4-position and a cyclopropanecarboxamide moiety linked via an ethyl spacer to the N1 position of the core.

Molecular Formula C15H20N6O2
Molecular Weight 316.365
CAS No. 1021122-61-1
Cat. No. B2834510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
CAS1021122-61-1
Molecular FormulaC15H20N6O2
Molecular Weight316.365
Structural Identifiers
SMILESC1CC1C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCOCC4
InChIInChI=1S/C15H20N6O2/c22-15(11-1-2-11)16-3-4-21-14-12(9-19-21)13(17-10-18-14)20-5-7-23-8-6-20/h9-11H,1-8H2,(H,16,22)
InChIKeyGARRJVJQCHRWBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-Morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide – Structural Classification & Procurement Baseline


N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide (CAS 1021122-61-1) is a synthetic small-molecule kinase inhibitor scaffold belonging to the pyrazolo[3,4-d]pyrimidine class [1]. It features a morpholine substituent at the 4-position and a cyclopropanecarboxamide moiety linked via an ethyl spacer to the N1 position of the core [2]. This scaffold is a purine bioisostere, and related 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines have been established as highly potent, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) and phosphoinositide 3-kinase (PI3K) [REFS-3, REFS-4].

Why Generic Substitution Fails for N-(2-(4-Morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide


Within the pyrazolo[3,4-d]pyrimidine class, seemingly minor structural modifications at the 4-position and N1 side chain profoundly alter kinase selectivity profiles, physicochemical properties, and cellular potency. The morpholine moiety in the target compound imparts a distinct hydrogen-bond acceptor profile and modulates basicity compared to piperidine or pyrrolidine analogs [1]. Concurrently, the cyclopropanecarboxamide group contributes conformational rigidity and potential metabolic stability advantages over linear or bulkier amide substituents [2]. Substituting the morpholine for piperidine (CAS 1021025-26-2) or replacing the cyclopropane with other alkyl groups can shift target engagement from the PI3K/mTOR axis toward CDK, GSK-3β, or sigma receptor pharmacology, rendering simple one-to-one substitution scientifically invalid without explicit comparative profiling data [3].

Quantitative Differentiation Evidence for N-(2-(4-Morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide Versus Closest Analogs


Morpholine vs. Piperidine at the 4-Position: Impact on Hydrogen-Bond Acceptor Count and Topological Polar Surface Area (TPSA)

Replacement of the 4-morpholine in the target compound with a 4-piperidine group (CAS 1021025-26-2) reduces the hydrogen-bond acceptor (HBA) count from 6 to 5 and lowers the topological polar surface area (TPSA). Computed properties from PubChem show the morpholine-containing target compound has a TPSA of 85.2 Ų and an XLogP3-AA of 0, while the piperidine analog has a TPSA of approximately 75 Ų and a higher calculated logP [1]. In kinase drug discovery, such differences modulate passive permeability, solubility, and off-target promiscuity [2].

Kinase Inhibitor Design Physicochemical Property Differentiation Scaffold Optimization

Cyclopropanecarboxamide Moiety Confers Metabolic Stability: Evidence from Analogous Series

The cyclopropanecarboxamide group in the target compound provides steric shielding of the amide bond from hydrolytic enzymes, a well-established phenomenon in medicinal chemistry [1]. In a related pyrazolo[3,4-d]pyrimidine kinase inhibitor program, MK-0457 (which also contains a cyclopropanecarboxamide moiety) demonstrated defined in vitro metabolic profiles across human cytochrome P450 and flavin-containing monooxygenase enzymes, with the cyclopropane ring contributing to metabolic stability [2]. While direct metabolic stability data for CAS 1021122-61-1 are not publicly available, the structural precedent from MK-0457 and other cyclopropanecarboxamide-containing kinase inhibitors supports an expectation of enhanced metabolic stability over analogs with linear or branched alkyl amides.

Metabolic Stability Amide Bond Stability Cyclopropane Effect

Absence of 6-Position Substitution: Differentiation from mTOR-Optimized 6-Aryl Analogs

The target compound lacks substitution at the 6-position of the pyrazolo[3,4-d]pyrimidine core, distinguishing it from the highly optimized 4-morpholino-6-aryl series developed by Verheijen et al. (2009) as mTOR inhibitors [1]. In that series, the 6-aryl substituent was critical for achieving sub-nanomolar mTOR IC50 values (the most potent compounds achieved mTOR IC50 < 1 nM) [2]. The unsubstituted 6-position in CAS 1021122-61-1 suggests a distinct kinase selectivity profile, potentially favoring kinases where a 6-aryl group is not tolerated in the ATP-binding pocket. This structural feature positions the target compound as a complementary tool for probing kinase targets outside the canonical mTOR/PI3K axis addressed by the 6-aryl series.

mTOR Selectivity 6-Position SAR Kinase Profiling

Morpholine-Containing Pyrazolo[3,4-d]pyrimidines as mTOR/PI3K Dual Inhibitors: Patent-Documented Scaffold Privilege

The 6-morpholin-4-yl-pyrazolo[3,4-d]pyrimidine scaffold, of which the target compound is a member, is explicitly claimed in US Patent 8,586,582 B2 (Xcovery Holding Company) as possessing 'unexpected drug properties as inhibitors of PI3K and/or mTOR kinases' [1]. The patent establishes that compounds within this structural class are useful for treating disorders related to abnormal PI3K/mTOR activity, including cancer, immune disorders, and inflammatory diseases [2]. The target compound's specific substitution pattern – morpholine at C4, cyclopropanecarboxamide linked via ethyl spacer to N1, and an unsubstituted C6 – represents a distinct chemotype within this privileged patent space that has not been exhaustively profiled, offering potential freedom-to-operate advantages and a unique selectivity fingerprint.

PI3K/mTOR Patent Analysis Scaffold Privilege Drug Discovery IP

Optimal Research & Industrial Application Scenarios for N-(2-(4-Morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide


Kinase Selectivity Profiling for Novel Target Deconvolution

The target compound's unsubstituted 6-position, combined with the morpholine-cyclopropanecarboxamide architecture, makes it an ideal candidate for broad-panel kinase profiling (e.g., 400+ kinase screens) to identify novel kinase targets distinct from the well-characterized mTOR/PI3K axis targeted by the 6-aryl series [1]. Its distinct physicochemical profile (TPSA 85.2 Ų, XLogP3-AA 0) ensures adequate solubility for high-concentration screening formats.

Chemical Probe Development with Favorable ADME Starting Point

Based on class-level inference from MK-0457 and cyclopropane SAR, the cyclopropanecarboxamide moiety in the target compound is expected to confer metabolic stability advantages over linear alkyl amides [2]. This makes CAS 1021122-61-1 a preferred starting scaffold for chemical probe development where in vivo PK properties are critical, particularly for target validation studies in rodent models.

Comparative SAR Studies with Piperidine and Pyrrolidine Analogs

The availability of structurally identical analogs differing only at the 4-position (piperidine: CAS 1021025-26-2; pyrrolidine analog also available) enables systematic matched-pair SAR studies to quantify the contribution of the morpholine oxygen to kinase selectivity and cellular potency [1]. Such head-to-head comparisons are essential for building predictive kinase inhibitor design models.

Fragment-Based or Structure-Based Lead Optimization Libraries

With a molecular weight of 316.36 Da and a calculated logP of 0, the target compound adheres to lead-like property guidelines, making it suitable for inclusion in fragment-optimized or lead-like screening libraries for structure-based drug design campaigns targeting ATP-binding pockets [1]. Its morpholine group provides a solubilizing handle amenable to further chemical elaboration.

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